![molecular formula C7H6N6 B2506036 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 896666-78-7](/img/structure/B2506036.png)
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
The compound 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This class of compounds has been the subject of various studies due to their relevance in medicinal chemistry and their potential as biologically active compounds .
Synthesis Analysis
The synthesis of related compounds has been achieved through different methods. One approach involves a one-pot reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes, which has been shown to produce good yields and high selectivity . Another method for synthesizing derivatives involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, resulting in compounds with promising biological activities . Additionally, triorganotin(IV) complexes of related compounds have been synthesized, which exhibit in vitro antimicrobial activity against Gram-positive bacteria .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, MS, and X-ray crystallography. For instance, the structure of triorganotin(IV) derivatives has been elucidated, revealing a trigonal bipyramidal geometry with organic groups on the equatorial plane and ligand molecules coordinated to tin through the carboxylate group . The molecular structure of 7-amino-2-methylsulfanyl derivatives has been reported in different crystal environments, showing distinct supramolecular architectures based on hydrogen-bonding interactions and π-π stacking .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions. For example, partially hydrogenated derivatives can react with α-bromoketones, leading to selective quaternization and simultaneous oxidative aromatization of the dihydropyrimidine ring. These reactions can further cyclize into polycondensed heterocycles, such as imidazo[2′,1′:3,4][1,2,4]triazolo[1,5-a]pyrimidines, under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, exhibit different supramolecular architectures, which can affect their solubility, melting points, and other physical properties . The presence of functional groups like the carboxylic acid in the triorganotin(IV) derivatives also impacts their chemical reactivity and biological activity .
Scientific Research Applications
Microwave Assisted Synthesis
A study by Divate and Dhongade-Desai (2014) demonstrates an efficient microwave-assisted synthesis method for creating derivatives of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This process allows for the rapid and high-yield production of these compounds, which have potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
On-Water Synthesis Method
Gol, Khatri, and Barot (2019) developed an on-water synthesis method for creating various derivatives of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This method is environmentally friendly and efficient, producing high yields and requiring minimal purification (Gol, Khatri, & Barot, 2019).
One-Pot Synthesis Approach
Ablajan et al. (2012) described a one-pot synthesis approach for novel derivatives of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This method is notable for its short reaction times, good yields, high selectivity, and simplicity, making it a valuable technique in the synthesis of these compounds (Ablajan et al., 2012).
Three-Component Condensation Method
Ranjbar‐Karimi, Beiki-Shoraki, and Amiri (2010) developed a method for synthesizing derivatives of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile using a three-component condensation process. This approach provides a simple and convenient method for creating these compounds (Ranjbar‐Karimi et al., 2010).
DMAP Catalyzed Synthesis
Khashi, Davoodnia, and Lingam (2015) explored the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, a derivative of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This method emphasizes the role of catalysts in the efficient production of these compounds (Khashi, Davoodnia, & Lingam, 2015).
Mechanism of Action
While the specific mechanism of action for “7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been studied for their anticancer activity . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given its structural similarity to DNA and RNA, it could be studied for potential applications in cancer treatment . Additionally, its synthesis process could be optimized for better yield and regioselectivity .
properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVFQXEIJHBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
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